

Physical and chemical properties of Quinoline, 2-((chloromethyl)thio)-

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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)-

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An In-depth Technical Guide to **Quinoline, 2-((chloromethyl)thio)-** and its Analogs

Disclaimer: Direct experimental data for the specific compound "**Quinoline, 2-((chloromethyl)thio)-**" is not readily available in the public domain. This guide provides a comprehensive overview of its predicted properties and reactivity based on the known characteristics of its structural analogs, primarily 2-(chloromethyl)quinoline and quinoline-2-thiol. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential synthesis and application of this novel compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of a chloromethylthio group at the 2-position of the quinoline ring is anticipated to confer unique chemical reactivity, making it a potentially valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The chloromethyl group can act as an electrophilic site, allowing for facile nucleophilic substitution reactions, while the thioether linkage provides a flexible spacer and can influence the overall electronic and steric properties of the molecule.

This technical guide summarizes the available information on the key precursors and related analogs of **Quinoline, 2-((chloromethyl)thio)-**, namely 2-(chloromethyl)quinoline and

quinoline-2-thiol, to provide a foundational understanding for researchers exploring this chemical space.

Physicochemical Properties of Key Analogs

The following tables summarize the known physical and chemical properties of 2-(chloromethyl)quinoline and its hydrochloride salt. This data is essential for understanding the handling, storage, and reactivity of these compounds, which would be precursors or close structural relatives of the target molecule.

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)quinoline

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN	[1]
Molecular Weight	177.63 g/mol	[1]
IUPAC Name	2-(chloromethyl)quinoline	[1]
CAS Number	4377-41-7	[1]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

Table 2: Physical and Chemical Properties of 2-(Chloromethyl)quinoline Hydrochloride

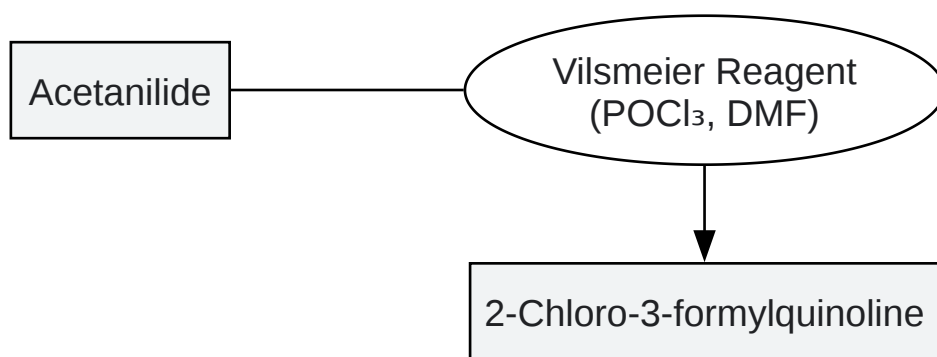
Property	Value	Source
Molecular Formula	C ₁₀ H ₉ Cl ₂ N	[2] [3] [4]
Molecular Weight	214.09 g/mol	[2] [3] [4] [5]
IUPAC Name	2-(chloromethyl)quinoline;hydrochloride	[2]
CAS Number	3747-74-8	[2] [3] [4] [5]
Appearance	Powder	[5] [6]
Melting Point	183-187 °C	[6]
Boiling Point	288.8°C at 760 mmHg	[3]
Solubility	Soluble in water	[6]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[6]

Synthesis of Key Precursors

The synthesis of **Quinoline, 2-((chloromethyl)thio)-** would likely proceed through the reaction of quinoline-2-thiol (also known as 2-mercaptoquinoline) with a suitable chloromethylating agent. Understanding the synthesis of these precursors is therefore critical.

Synthesis of 2-Chloroquinoline-3-carbaldehyde

A common precursor for various 2-substituted quinolines is 2-chloroquinoline-3-carbaldehyde. A general synthesis involves the Vilsmeier-Haack reaction of acetanilides.

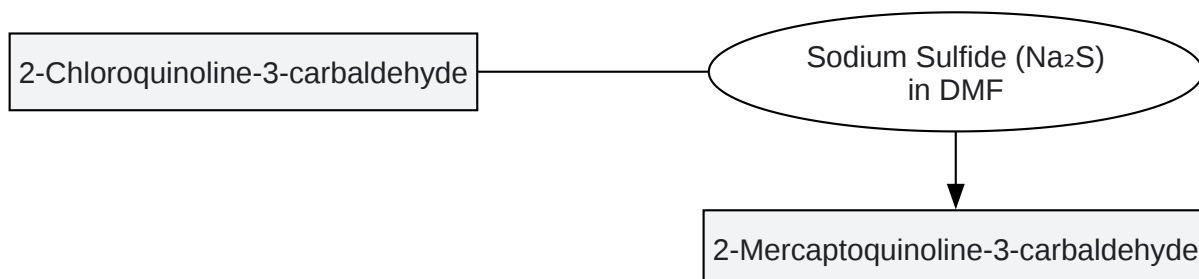


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Caption: Synthesis of 2-Chloro-3-formylquinoline.

Conversion to 2-Mercaptoquinoline-3-carbaldehyde

The resulting 2-chloroquinoline derivative can be converted to the corresponding thiol, which is a key intermediate for the target compound.



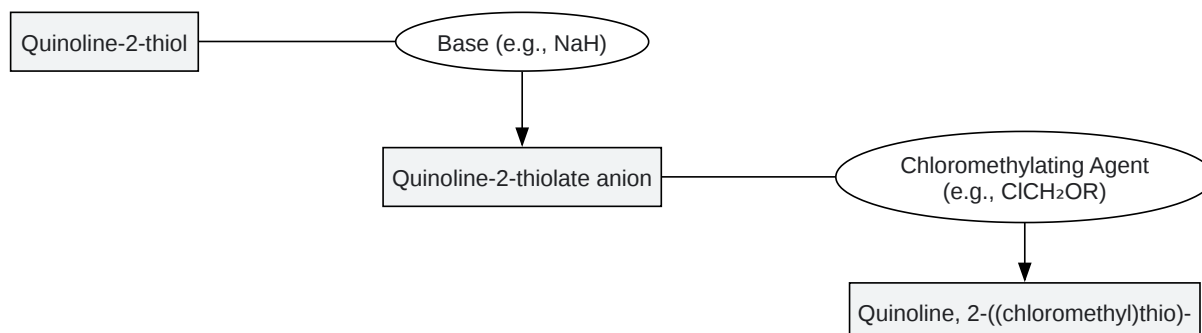
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Caption: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde.[7]

Proposed Synthesis of Quinoline, 2-((chloromethyl)thio)-

A plausible synthetic route to the target compound would involve the S-alkylation of quinoline-2-thiol with a chloromethylating agent. A common reagent for such a transformation is chloroacetyl chloride, followed by a subsequent reduction or modification. However, a more direct approach might involve reaction with a reagent like bis(chloromethyl) ether under basic conditions, though this reagent is highly carcinogenic and requires special handling. A more

likely laboratory synthesis would involve the reaction of the sodium salt of quinoline-2-thiol with chloromethyl methyl ether or a similar reagent.



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Caption: Proposed S-Alkylation for Target Synthesis.

Predicted Reactivity and Potential Applications

The target molecule, **Quinoline, 2-((chloromethyl)thio)-**, possesses two key reactive sites: the chloromethyl group and the quinoline ring system.

- **Nucleophilic Substitution:** The chloromethyl group is a potent electrophile, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its potential use as a building block in drug discovery, enabling the synthesis of a library of derivatives for biological screening.
- **Electrophilic Aromatic Substitution:** The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the electron-withdrawing nature of the 2-((chloromethyl)thio)- substituent.
- **Coordination Chemistry:** The nitrogen atom of the quinoline ring and the sulfur atom of the thioether linkage can act as ligands for metal ions, suggesting potential applications in catalysis and materials science.

The combination of these reactive features makes **Quinoline, 2-((chloromethyl)thio)-** a promising, albeit currently undocumented, scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Safety and Handling

While specific safety data for **Quinoline, 2-((chloromethyl)thio)-** is unavailable, it should be handled with extreme caution, assuming it to be a hazardous substance. Based on its structural analogs:

- 2-(Chloromethyl)quinoline hydrochloride is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.^[2]
- Alkylating agents (which the chloromethyl group represents) are often toxic and carcinogenic.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Although direct information on **Quinoline, 2-((chloromethyl)thio)-** is scarce, a detailed analysis of its structural precursors and analogs provides valuable insights into its likely physicochemical properties, potential synthetic routes, and predicted reactivity. The information compiled in this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed approach to the exploration of this novel chemical entity. Further experimental investigation is necessary to fully elucidate the properties and potential of this promising compound.

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References

- 1. 2-(Chloromethyl)quinoline | C₁₀H₈ClN | CID 20394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)quinoline hydrochloride | C₁₀H₉Cl₂N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3747-74-8 | 2-(Chloromethyl)quinoline hydrochloride - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. 2-(氯甲基)喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(Chloromethyl)quinoline hydrochloride CAS#: 3747-74-8 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
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